ITC Binding Affinity: E3 ligase Ligand 28 Outperforms Natural Degron Peptide Fragments
By isothermal titration calorimetry (ITC), E3 ligase Ligand 28 (compound 89) displays a KD of 2.6 ± 0.5 µM, representing a >19-fold improvement over the Phe–Gln dipeptide (KD >50 µM) and an approximately 3-fold improvement over the longer Ala–Leu–Phe–Gln peptide (KD 7.6 µM) [1]. The binding is enthalpy-driven (ΔH = −9.3 ± 0.8 kcal/mol), indicating favorable polar interactions with the TRIM7 PRYSPRY domain [1].
| Evidence Dimension | Binding affinity (KD) by ITC |
|---|---|
| Target Compound Data | KD = 2.6 ± 0.5 µM |
| Comparator Or Baseline | Phe–Gln dipeptide: KD >50 µM; Ala–Leu–Phe–Gln peptide: KD = 7.6 µM |
| Quantified Difference | >19-fold improvement vs Phe–Gln; ~3-fold improvement vs Ala–Leu–Phe–Gln |
| Conditions | ITC, TRIM7 PRYSPRY domain, 25 °C |
Why This Matters
This quantitatively demonstrates that E3 ligase Ligand 28 achieves low-micromolar affinity that is unattainable with simple peptide fragments, making it the preferred choice for TRIM7 biochemical assays and PROTAC design.
- [1] Muñoz Sosa, C. J.; Lenz, C.; Hamann, A.; Farges, F.; Dopfer, J.; Krämer, A.; Cherkashyna, V.; Tarnovskiy, A.; Moroz, Y. S.; Proschak, E.; Němec, V. A C-Degron Structure-Based Approach for the Development of Ligands Targeting the E3 Ligase TRIM7. ACS Chem. Biol. 2024. DOI: 10.1021/acschembio.4c00301. View Source
